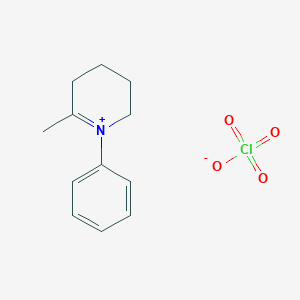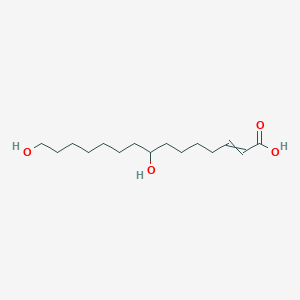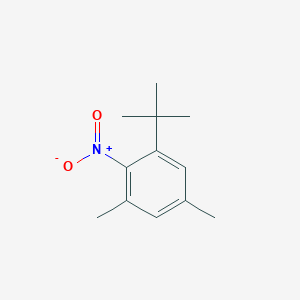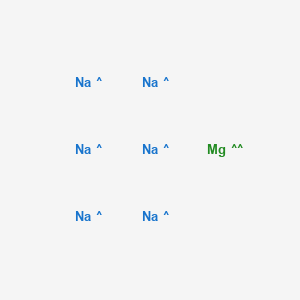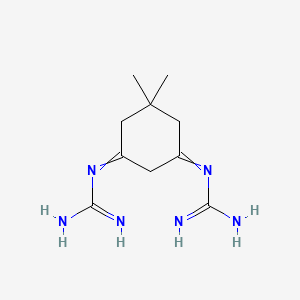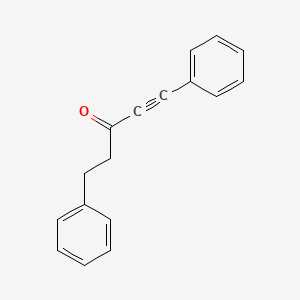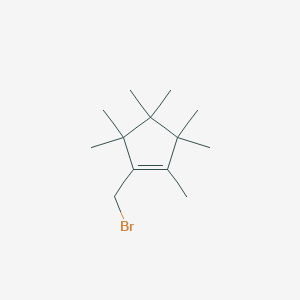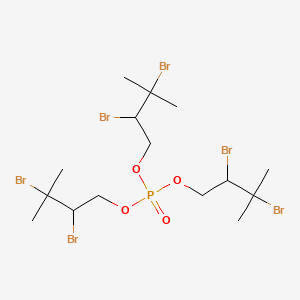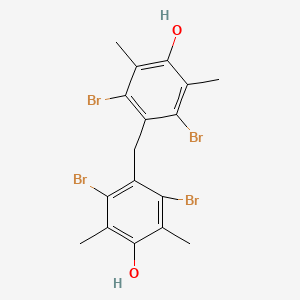
4,4'-Methylenebis(3,5-dibromo-2,6-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) is an organic compound with the molecular formula C17H16Br4O2. It is a derivative of bisphenol, characterized by the presence of bromine atoms and methyl groups on the phenol rings. This compound is known for its applications in various fields, including polymer chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with formaldehyde in the presence of a catalyst, followed by bromination. The reaction conditions often include:
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Bromination: The bromination step involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Debrominated phenols.
Substitution: Functionalized phenols with various substituents.
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) has several scientific research applications:
Polymer Chemistry: Used as a monomer or additive in the synthesis of flame-retardant polymers.
Material Science: Incorporated into materials to enhance thermal stability and mechanical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of 4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) involves its interaction with molecular targets through its phenolic and brominated groups. These interactions can lead to:
Inhibition of Enzymes: The compound can inhibit certain enzymes by binding to their active sites.
Modulation of Receptor Activity: It can interact with receptors, altering their activity and downstream signaling pathways.
Antioxidant Activity: The phenolic groups can scavenge free radicals, providing antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(2,6-dimethylphenol): Similar structure but lacks bromine atoms.
4,4’-Methylenebis(2,6-diethylaniline): Contains ethyl groups instead of methyl groups and amine groups instead of phenolic groups.
4,4’-Isopropylidenebis(2,6-dimethylphenol): Contains an isopropylidene bridge instead of a methylene bridge.
Uniqueness
4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties include enhanced flame retardancy and potential biological activity, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
112756-51-1 |
|---|---|
Molekularformel |
C17H16Br4O2 |
Molekulargewicht |
571.9 g/mol |
IUPAC-Name |
3,5-dibromo-4-[(2,6-dibromo-4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C17H16Br4O2/c1-6-12(18)10(13(19)7(2)16(6)22)5-11-14(20)8(3)17(23)9(4)15(11)21/h22-23H,5H2,1-4H3 |
InChI-Schlüssel |
NRYMKBCXSUVWQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Br)CC2=C(C(=C(C(=C2Br)C)O)C)Br)Br)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)
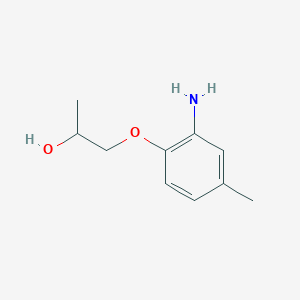


![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
